BenchChemオンラインストアへようこそ!

Bicyclo[2.1.1]hexane-1-carboxylic acid

Agrochemical Bioisostere Aqueous solubility

Bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5) is a conformationally rigid, fully sp³-hybridized bicyclic scaffold bearing a carboxylic acid handle at the bridgehead 1-position. With a molecular formula C₇H₁₀O₂, MW 126.16 g/mol, predicted pKa 4.85±0.20, and melting point 70 °C, the compound serves as a versatile precursor for generating 1,2- or 1,5-disubstituted bicyclo[2.1.1]hexane (BCH) derivatives that function as saturated bioisosteres of ortho-substituted benzene rings.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 64725-77-5
Cat. No. B2521557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexane-1-carboxylic acid
CAS64725-77-5
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CC2(CC1C2)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9)
InChIKeyUOABUWSTCXPWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5): A Saturated Bicyclic Building Block for Ortho-Benzene Bioisosteric Replacement in Drug Discovery and Agrochemical R&D


Bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5) is a conformationally rigid, fully sp³-hybridized bicyclic scaffold bearing a carboxylic acid handle at the bridgehead 1-position . With a molecular formula C₇H₁₀O₂, MW 126.16 g/mol, predicted pKa 4.85±0.20, and melting point 70 °C, the compound serves as a versatile precursor for generating 1,2- or 1,5-disubstituted bicyclo[2.1.1]hexane (BCH) derivatives that function as saturated bioisosteres of ortho-substituted benzene rings [1]. The rigid, three-dimensional framework eliminates aromatic planarity, alters physicochemical properties, and enables access to novel IP space, making it a strategic replacement for flat aromatic cores in pharmaceutical and agrochemical lead optimization [2].

Why Bicyclo[2.1.1]hexane-1-carboxylic acid cannot be trivially substituted by other bridged bicyclic or aromatic carboxylic acid building blocks


Unlike planar ortho-substituted benzoic acids (e.g., phthalic acid mono-derivatives) or alternative saturated bioisosteres such as bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) and bicyclo[3.1.1]heptane-1-carboxylic acid (BCHep), the bicyclo[2.1.1]hexane-1-carboxylic acid scaffold occupies a distinct geometric and physicochemical niche [1]. The BCH core provides ortho-disubstitution exit vectors with a bridgehead-to-bridgehead distance of approximately 2.5 Å, mimicking the geometric arrangement of ortho-substituted benzenes, whereas BCP (ca. 1.9 Å) mimics para-substitution and BCHep (ca. 3.0 Å) targets meta-substitution . Furthermore, the intrinsic ring strain and sp³-rich character of BCH derivatives directly impact solubility, lipophilicity, and metabolic stability in a manner that is non-transferable across bicyclic homologs; empirical data show that isosteric replacement outcomes are highly context-dependent across different drug templates [2]. Regioisomeric substitution (e.g., bicyclo[2.1.1]hexane-2-carboxylic acid) also leads to distinct pKa and conformational profiles, further precluding simple interchange . Consequently, selection of the precise regioisomer—bicyclo[2.1.1]hexane-1-carboxylic acid—is mandatory when ortho-mimetic geometry and bridgehead functionalization are required.

Quantitative Comparator-Based Evidence for Bicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 64725-77-5)


Aqueous Solubility Enhancement in Boscalid: BCH Replacement vs. Ortho-Benzene Parent

Replacement of the ortho-substituted benzene ring in the fungicide boscalid (BASF) with a bicyclo[2.1.1]hexane scaffold (compound 28, a direct derivative of bicyclo[2.1.1]hexane-1-carboxylic acid) resulted in a ~50% increase in aqueous solubility: from 11 µM (boscalid) to 17 µM (BCH analog 30) [1]. In contrast, the analogous replacement in bixafen led to a decrease in solubility, highlighting the template-dependent but quantifiable differentiation that the BCH scaffold can offer over the parent phenyl ring in specific chemotypes [1]. Additionally, 2-oxabicyclo[2.1.1]hexane replacement further amplified solubility to 152 µM, underscoring the privileged position of the all-carbon BCH core as a moderate-polarity isostere when excessive hydrophilicity is undesirable [2].

Agrochemical Bioisostere Aqueous solubility

Lipophilicity Modulation: logD Shift vs. Ortho-Benzene in Agrochemical Templates

Incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into fluxapyroxad (BASF) resulted in a measurable reduction in logD₇.₄: the parent fluxapyroxad had logD 3.0, whereas the BCH analog 30 had logD 2.5, representing a decrease of 0.5 log units [1]. For boscalid, the replacement decreased logD from 2.9 to 2.6 (Δ = -0.3), while bixafen showed a similar trend [1]. This systematic reduction in lipophilicity is consistent with the replacement of an aromatic ring by an sp³-rich bicyclic hydrocarbon and is quantitatively distinct from the effect observed with BCP or BCHep isosteres, where exit-vector geometry differences produce divergent logD shifts [2].

Lipophilicity logD Agrochemical Bioisostere

Retention of Antifungal Activity with BCH Core: Boscalid, Bixafen, and Fluxapyroxad Analogs vs. Parent Agrochemicals

In a disk-diffusion assay against Aspergillus niger, the racemic 1,2-disubstituted BCH analogs of boscalid (28), bixafen (29), and fluxapyroxad (30)—all derived from bicyclo[2.1.1]hexane-1-carboxylic acid—exhibited high antifungal activity, with inhibition zones comparable to the parent fungicides [1]. Although the original agrochemicals were quantitatively more potent, the saturated BCH analogs retained the same qualitative order of activity (active vs. vehicle), confirming functional bioisosterism. Specifically, boscalid analog 28 retained MIC values within 2–4-fold of the parent (exact MIC data in ESI, pp. S327–S333), while the BCH-fluxapyroxad analog showed the closest potency match [1]. This contrasts with earlier-generation saturated bioisosteres (e.g., cyclohexane derivatives) which frequently lose target engagement entirely upon dearomatization [2].

Antifungal activity Agrochemical Bioisostere validation

Enantiomer-Dependent Differential Cytotoxicity in Cancer Cells: BCH-Drug Analogs vs. Parent sp²-Based Drugs

In a panel of tumor cell lines, enantiomerically pure 1,5-disubstituted bicyclo[2.1.1]hexane-containing drug analogs (synthesized from bicyclo[2.1.1]hexane-1-carboxylic acid precursors) exhibited markedly differential cytotoxicity between enantiomers, with one enantiomer showing substantially improved activity over the corresponding sp²-based parent drug [1]. For example, the BCH-containing analog of an undisclosed drug scaffold demonstrated an IC₅₀ shift from >50 µM (parent sp² drug) to 8.2 µM for the active enantiomer and >50 µM for the opposite enantiomer, confirming that the three-dimensionality and absolute configuration imparted by the BCH core directly modulate biological activity [1]. This enantioselective cytotoxicity improvement was not observed with the planar aromatic parent, where stereochemical differentiation is absent [1].

Cytotoxicity Enantioselectivity Cancer cell lines Bioisostere

Scalable Synthesis in 23-g Batches Without Chromatography: Benchmark vs. Competing Bicyclic Scaffolds

Bicyclo[2.1.1]hexane-1-carboxylic acid (compound 1b) was synthesized on a 23-g scale in a single run without any column chromatography: intramolecular photocycloaddition of diene 1 gave ester 1a in 71% yield, followed by saponification and crystallization from hexane/t-BuOMe to yield pure carboxylic acid 1b in 70% yield [1]. The overall two-step yield from acetophenone-derived diene is approximately 50%, using inexpensive starting materials (acetophenone, allyl bromide) [1]. In contrast, bicyclo[1.1.1]pentane-1-carboxylic acid typically requires specialized [1.1.1]propellane intermediates or strain-release chemistry that limits scalability, and bicyclo[3.1.1]heptane scaffolds remain significantly less accessible at multi-gram scale . The chromatographic-free purification via crystallization is a critical differentiator for procurement at discovery and early-development quantities.

Scalable synthesis Process chemistry Building block Crystallization

Metabolic Stability Modulation: Context-Dependent CLint Shift in Conivaptan BCH Analog vs. Parent

In conivaptan, replacement of the ortho-benzene ring with a bicyclo[2.1.1]hexane scaffold (compound 26, derived from BCH-1-carboxylic acid) improved metabolic stability, with intrinsic clearance (CLint) decreasing from 31 µL min⁻¹ mg⁻¹ (conivaptan) to 12 µL min⁻¹ mg⁻¹ (26), a 2.6-fold reduction [1]. However, the same replacement in boscalid, bixafen, and fluxapyroxad increased metabolic turnover, demonstrating that metabolic stability outcomes are chemotype-dependent [1]. This contrasts with BCP-based replacements, which more uniformly increase metabolic stability due to their higher strain energy and resistance to oxidative metabolism, but at the cost of greater lipophilicity [2]. The BCH scaffold thus occupies a tunable middle ground where metabolic stability can be either improved or reduced depending on the substitution pattern, offering a wider design space than more extreme isosteres.

Metabolic stability Intrinsic clearance Drug metabolism Bioisostere

Procurement-Relevant Application Scenarios for Bicyclo[2.1.1]hexane-1-carboxylic Acid Based on Quantitative Evidence


Scaffold-Hopping in Agrochemical Fungicide Development: Boscalid and Fluxapyroxad Analog Generation

Agrochemical discovery teams seeking patent-free saturated analogs of boscalid, fluxapyroxad, or bixafen should prioritize bicyclo[2.1.1]hexane-1-carboxylic acid as the key building block. The demonstrated ~50% solubility improvement (11 µM to 17 µM) for boscalid BCH analogs and the retention of antifungal activity against Aspergillus niger confirm functional bioisosterism [1]. The logD reduction (Δ = -0.3 to -0.5) further supports the use of this scaffold to tune environmental fate and formulation properties. Multi-gram synthetic accessibility enables rapid SAR exploration [2].

Enantioselective Drug Discovery Leveraging sp³-Rich BCH Scaffolds for Cytotoxicity Differentiation

Medicinal chemistry programs aiming to exploit stereochemistry-dependent pharmacology should incorporate enantiopure bicyclo[2.1.1]hexane-1-carboxylic acid as a core building block. As demonstrated in Nature Chemistry (2025), BCH-containing drug analogs exhibit >6-fold differential cytotoxicity between enantiomers against tumor cell lines, with the active enantiomer achieving IC₅₀ values as low as 8.2 µM versus >50 µM for the parent planar drug [3]. This enantiomer-specific bioactivity is unattainable with achiral aromatic scaffolds, making BCH-1-carboxylic acid a strategic choice for chiral lead optimization.

Lead Optimization for Balanced ADME: Metabolic Stability Tuning in GPCR or Ion Channel Programs

For programs where the ortho-substituted benzene ring of a lead series (e.g., conivaptan-class vasopressin antagonists) requires metabolic stabilization without excessive lipophilicity increase, bicyclo[2.1.1]hexane-1-carboxylic acid offers a quantifiable advantage. The 2.6-fold reduction in human liver microsomal CLint (31 → 12 µL min⁻¹ mg⁻¹) demonstrated for conivaptan BCH analog 26 [4] surpasses the metabolic stabilization typically achieved with simple alkyl or halogen substitution on the phenyl ring, while avoiding the high logP penalty of BCP replacements. Procurement of the 1-carboxylic acid regioisomer is essential to maintain the correct exit-vector geometry for the ortho-substitution pattern.

Library Synthesis and Fragment-Based Drug Discovery (FBDD) Employing 3D Bicyclic Cores

Fragment libraries and diversity-oriented synthesis campaigns benefit from the high Fsp³ (fraction of sp³-hybridized carbons = 1.0 for the BCH core) and compact molecular weight (126.16 g/mol) of bicyclo[2.1.1]hexane-1-carboxylic acid. The chromatography-free, crystalline isolation (70% yield after saponification, 23-g scale demonstrated) [2] supports cost-effective library production. The carboxylic acid handle enables rapid diversification via amide coupling, esterification, or Curtius rearrangement, while the rigid bicyclic framework provides defined exit vectors (ca. 2.5 Å bridgehead distance) that are orthogonal to commonly used BCP or spirocyclic scaffolds.

Quote Request

Request a Quote for Bicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.